2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide, also known as 2-BEDB, is an organic compound belonging to the benzoimidazole family. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in non-polar solvents such as hexane. 2-BEDB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.
Scientific Research Applications
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives are noteworthy for their broad spectrum of pharmacological activities. They are integral in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides, making them valuable as chemotherapeutic agents. Research highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, indicating their potential in developing new pharmacophores with diverse biological activities, including antimicrobial, antiviral, and anticancer properties (Rosales-Hernández et al., 2022).
Antimicrobial and Anticancer Potentials
The antimicrobial and anticancer potentials of benzimidazole derivatives have been extensively studied. These compounds are reported to possess a wide range of biological effects, from common antibacterial properties to activities against more virulent diseases. The therapeutic potential of benzimidazoles as antitumor agents is particularly highlighted, with studies showing their effectiveness in various mechanisms, such as intercalation, inhibition of cell proliferation, and tubulin inhibition (Akhtar et al., 2019).
Chemical Synthesis and Modification
The chemical synthesis and modification of benzimidazole derivatives reveal their versatility in drug development. Innovative synthetic methodologies allow for the creation of compounds with enhanced biological activities and pharmacological profiles. Such research underscores the importance of benzimidazole scaffolds in developing new therapeutic agents, demonstrating their significance in modern drug discovery and development processes (Rosales-Hernández et al., 2022).
Environmental and Biological Applications
Beyond medicinal applications, benzimidazole derivatives are explored for their environmental and biological applications. Their role as fungicides and the study of their mechanism of action in inhibiting microtubule assembly offer insights into their broader applicability in agriculture and environmental management. This research area highlights the multifaceted uses of benzimidazole-based compounds, extending their significance beyond pharmaceuticals to include agricultural and environmental sciences (Davidse, 1986).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)ethanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2BrH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUYEDYSUAZWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998046 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide | |
CAS RN |
7673-88-3 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.